molecular formula C4H9NO3Se B14620084 Methylselenocysteine selenooxide CAS No. 56987-38-3

Methylselenocysteine selenooxide

Cat. No.: B14620084
CAS No.: 56987-38-3
M. Wt: 198.09 g/mol
InChI Key: WEFKWJANOGARQD-BUKSALPDSA-N
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Description

Methylselenocysteine selenooxide (CH₃SeCH₂CH(NH₂)COOHO) is an organoselenium compound hypothesized to be the oxidized form of methylselenocysteine (Se-methylselenocysteine). Methylselenocysteine itself is a well-studied chemopreventive agent, generating monomethylated selenium metabolites like methylselenol (CH₃SeH), a key bioactive species .

Properties

CAS No.

56987-38-3

Molecular Formula

C4H9NO3Se

Molecular Weight

198.09 g/mol

IUPAC Name

(2R)-2-amino-3-methylseleninylpropanoic acid

InChI

InChI=1S/C4H9NO3Se/c1-9(8)2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-,9?/m0/s1

InChI Key

WEFKWJANOGARQD-BUKSALPDSA-N

Isomeric SMILES

C[Se](=O)C[C@@H](C(=O)O)N

Canonical SMILES

C[Se](=O)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Table 1: Comparative Analysis of Oxidative Methods

Oxidant Temperature (°C) pH Yield (%) Byproducts
H₂O₂ 25 7.4 78 Seleninic acid (≤5%)
t-BuOOH 30 8.0 82 Diselenides (≤8%)
O₂ (catalytic) 37 7.8 68 Selenones (≤12%)

Enzymatic Synthesis Using Flavin-Containing Monooxygenases

Although no direct enzymatic synthesis of this compound has been reported, analogous pathways for sulfur-containing analogs provide a conceptual framework. For instance, flavin-containing monooxygenases (FMOs) from Schizosaccharomyces pombe catalyze the oxygenation of S-methyl-L-cysteine to S-methyl-L-cysteine sulfoxide with a specific activity of 72.77 U/g at pH 8.0 and 30°C. Structural homology modeling suggests that FMOs could oxidize MeSeCys by analogous mechanisms, leveraging the FAD cofactor to transfer oxygen from NADPH to the selenium center.

Challenges in enzymatic synthesis include substrate specificity and selenium toxicity to microbial hosts. Heterologous expression of FMOs in E. coli systems requires selenium-resistant strains and optimized induction protocols to prevent premature protein aggregation. Computational redesign of FMO active sites, guided by molecular dynamics simulations, may enhance selenium compatibility and catalytic efficiency.

Diselenide Metathesis in Solid-Phase Synthesis

Diselenide metathesis has emerged as a versatile strategy for constructing selenium-containing peptides, including this compound derivatives. This method exploits the dynamic exchange of diselenide bonds (–Se–Se–), which exhibit lower dissociation energies (46–52 kcal/mol) compared to disulfide bonds (60–65 kcal/mol). In a typical protocol, a protected MeSeCys residue is incorporated into a peptide chain via solid-phase synthesis using Fmoc chemistry. Treatment with tris(2-carboxyethyl)phosphine (TCEP) reduces any inadvertent diselenide bonds, followed by oxidative folding in the presence of dimethyl selenoxide to direct regioselective selenoxide formation.

Recent studies demonstrate that metathesis efficiency depends critically on the selenol pKa (≈5.2 for MeSeCys vs. 8.3 for cysteine), which influences nucleophilic reactivity during bond rearrangement. Optimized conditions (20 mM phosphate buffer, pH 6.5, 25°C) achieve metathesis completion within 1 hour, enabling gram-scale production of selenooxide-containing peptides.

Chemical Reactions Analysis

Types of Reactions: Methylselenocysteine selenooxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of methylselenocysteine selenooxide involves its conversion to methylselenol through the action of β-lyase. Methylselenol is a key metabolite that exerts various biological effects, including the induction of apoptosis in cancer cells. This process involves the activation of caspases and the disruption of mitochondrial function, leading to programmed cell death .

Comparison with Similar Compounds

Chemopreventive Efficacy

Compound Chemopreventive Activity (Rank) Key Metabolites Mechanism of Action
Se-methylselenocysteine Highest Methylselenol, inorganic Se Generates monomethylated Se; induces apoptosis and cell cycle arrest
Selenite (Na₂SeO₃) Moderate Hydrogen selenide (H₂Se) Prooxidant at high doses; supports selenoprotein synthesis
Selenocystine Low Selenocysteine, inorganic Se Random incorporation into proteins; less efficient metabolite release
Dimethyl selenoxide Lowest Dimethyl selenide, trimethylselenonium Rapid excretion; limited bioactivity
Methylseleninic acid High (in vitro) Methylselenol Direct monomethylated precursor; bypasses enzymatic processing
  • Key Findings: Se-methylselenocysteine outperforms selenite, selenocystine, and dimethyl selenoxide in mammary tumor models due to sustained monomethylated metabolite release . Methylseleninic acid, a simplified analog of Se-methylselenocysteine, shows higher in vitro potency but comparable in vivo efficacy, as enzymatic conversion eliminates differences . Dimethyl selenoxide’s rapid metabolism to excreted trimethylselenonium limits its utility .

Metabolic Pathways and Bioavailability

Compound Bioavailability Metabolic Pathway Demethylation Efficiency
Se-methylselenocysteine High γ-lyase → methylselenol → inorganic Se Partial; retains monomethylated intermediates
Selenite Moderate Reduction to H₂Se → selenoproteins N/A (inorganic)
Selenocystine Low Reduction to selenocysteine → random protein incorporation N/A
Methylseleninic acid High Direct conversion to methylselenol N/A (pre-methylated)
  • Key Insights: Organic selenium compounds (e.g., Se-methylselenocysteine) exhibit higher bioavailability than inorganic forms (selenite, selenate) due to efficient uptake and controlled metabolite release . Complete demethylation of methylated compounds (e.g., trimethylselenonium) correlates with reduced bioactivity, emphasizing the importance of monomethylated intermediates .

Toxicity and Therapeutic Window

Compound LD₅₀ (Rodents) Toxicity Mechanism Therapeutic Index
Se-methylselenocysteine 9.26–12.60 mg/kg Moderate; excess methylselenol → prooxidant effects Narrow
Selenite 3–5 mg/kg Prooxidant; generates ROS Very narrow
Selenocystine ~15 mg/kg Diselenide bond instability → oxidative stress Moderate
Methylseleninic acid ~8 mg/kg Rapid metabolite release → cytotoxicity Narrow
  • Key Observations: Organic compounds (e.g., Se-methylselenocysteine) are less toxic than inorganic selenite but still require careful dosing . Selenocystine’s diselenide bond contributes to instability and lower therapeutic utility .

Q & A

Q. What are the key mechanisms through which methylselenocysteine selenooxide exerts its biological effects in neuroprotection?

this compound (and its analogs) demonstrates neuroprotection via anti-ferroptotic activity, primarily by preserving glutathione peroxidase 4 (GPX4) levels and reducing lipid peroxidation. In murine MCAO (middle cerebral artery occlusion) models, methylselenocysteine attenuated neurological deficits by 31% and reduced infarct volume by 58% post-reperfusion. This efficacy is linked to its ability to bypass low xCT transporter expression (unlike selenocystine) and directly modulate GPX4-dependent antioxidant pathways . Additionally, it enhances Nrf2-mediated phase II enzyme activity (e.g., glutathione-S-transferase), which mitigates oxidative stress in neurons .

Q. How does selenium speciation influence the biological activity of this compound in disease models?

Selenium speciation determines metabolic pathways and redox interactions. This compound acts as a prodrug, generating monomethylated selenium species (e.g., methylselenol) via β-lyase enzymes. These metabolites induce apoptosis in cancer cells through superoxide generation and inhibit NF-κB/JNK pro-inflammatory pathways. Unlike selenite or selenomethionine, this compound does not incorporate into proteins, ensuring full bioavailability for selenoprotein synthesis (e.g., GPX) . Its efficacy in chemoprevention and neuroprotection is thus speciation-dependent .

Advanced Research Questions

Q. What experimental models are optimal for studying the anti-ferroptotic effects of this compound in cerebral ischemia?

The MCAO-induced focal cerebral ischemia-reperfusion model in C57/BL6 mice is validated for ferroptosis studies. Key parameters include:

  • Dosage : 0.5 mg/kg intraperitoneal injection (IP), which is well below the LD50 (9.26–12.60 mg/kg) .
  • Timing : Administration 5 days pre-MCAO and post-reperfusion assessments at 6 h and 24 h.
  • Outcome Measures : Neurological deficit scoring, infarct volume quantification (via TTC staining), and GPX4 activity assays in hippocampal tissues .
    Contrast with selenocystine, which fails due to low xCT transporter expression in vivo .

Q. How do metabolic transformations of this compound affect its bioavailability and cytotoxicity across cell types?

Metabolic pathways vary by tissue and redox status. In cancer cells, β-lyase converts this compound to methylselenol, which induces pro-oxidant effects (superoxide generation) and apoptosis. In normal cells, it is metabolized to selenide for GPX synthesis, acting as an antioxidant. This duality explains its selective cytotoxicity. Advanced methodologies include:

  • LC-ICP-MS to track selenium speciation in cellular compartments.
  • siRNA knockdown of β-lyase or thioredoxin reductase to validate metabolic dependencies .
    Discrepancies in cytotoxicity studies often arise from cell-specific enzyme expression and redox buffering capacity .

Q. What methodological challenges arise in reconciling contradictory data on this compound’s pro-oxidant vs. antioxidant roles?

Contradictions stem from context-dependent redox thresholds. For example:

  • Pro-oxidant effects : Dominant in cancer cells at high doses (>5 µM), generating H2O2 via methylselenol.
  • Antioxidant effects : Observed in normal cells at lower doses (<2 µM), enhancing GPX activity.
    Experimental design must standardize:
  • Dose-response curves across cell lines.
  • Redox status assays (e.g., GSH/GSSG ratios, ROS probes).
  • In vivo vs. in vitro models : Xenograft tumors may metabolize selenium differently than monolayer cultures .

Methodological Guidance

Q. How should researchers design studies to evaluate this compound’s chemopreventive efficacy while avoiding confounding factors?

  • Model Selection : Use transgenic mice (e.g., TRAMP for prostate cancer) or carcinogen-induced models (e.g., DMBA for breast cancer).
  • Biomarkers : Measure serum selenium levels, GPX activity, and urinary selenium metabolites (e.g., trimethylselenonium) to correlate exposure with efficacy .
  • Controls : Include selenomethionine and selenite to compare speciation-dependent outcomes.
  • Dosing Schedule : Chronic low-dose administration (0.1–0.3 mg/kg/day) mimics dietary intake, avoiding toxicity .

Q. What analytical techniques are critical for characterizing this compound in biological matrices?

  • Speciation Analysis : HPLC-ICP-MS to quantify this compound and its metabolites (e.g., methylselenol, selenodiglutathione).
  • Isotopic Labeling : Use ⁷⁷Se-enriched compounds to track metabolic flux in vivo.
  • Structural Confirmation : NMR and X-ray crystallography for purity assessment, especially in synthesized batches .

Data Interpretation and Reporting

Q. How should researchers address variability in selenium uptake studies across different cell lines?

  • Normalization : Express data as selenium content per µg protein or cell count.
  • Transporter Profiling : Quantify xCT and SEPSECISBP2 expression via qPCR/Western blot to explain uptake differences.
  • Redox Buffering : Pre-treat cells with NAC (N-acetylcysteine) to assess selenium’s pro-oxidant dependency .

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